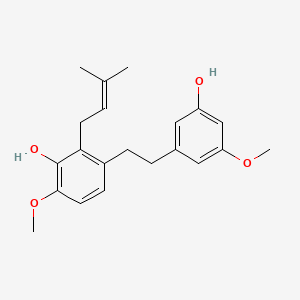

Canniprène

Vue d'ensemble

Description

Applications De Recherche Scientifique

Canniprene has been extensively studied for its potential therapeutic applications:

Anti-inflammatory: Inhibits the production of pro-inflammatory eicosanoids by targeting the 5-lipoxygenase pathway.

Antioxidant: Scavenges free radicals and reduces oxidative stress.

Anti-cancer: Exhibits antiproliferative effects against various cancer cell lines, including breast, lung, liver, and colorectal cancers.

Neuroprotective: Potential to protect neurons from oxidative damage and inflammation.

Pharmaceutical Development: Used as a lead compound for the development of new drugs targeting inflammation and cancer.

Mécanisme D'action

Target of Action

Canniprene, a unique isoprenylated bibenzyl found in Cannabis sativa, primarily targets the 5-lipoxygenase (5-LO) enzyme . This enzyme plays a crucial role in the inflammatory response pathway . Additionally, Canniprene has been shown to interact with the main protease (Mpro) of SARS-CoV-2, disrupting virus replication .

Mode of Action

Canniprene inhibits the 5-LO enzyme in a concentration-dependent manner . This inhibition outperforms the 5-LO inhibitor medication zileuton . By inhibiting 5-LO, Canniprene disrupts the production of inflammatory eicosanoids, which are signaling molecules involved in the body’s inflammatory response . In the context of viral infections, Canniprene disrupts the replication of viruses by interacting with the main protease (Mpro) of SARS-CoV-2 .

Biochemical Pathways

Canniprene affects the biochemical pathways involved in inflammation and viral replication. It inhibits the production of inflammatory eicosanoids via the 5-lipoxygenase pathway . It also affects the generation of prostaglandins via the cyclooxygenase/microsomal prostaglandin E2 synthase pathway . In the context of viral infections, it disrupts the SARS-CoV-2-ACE2 complex, thereby inhibiting viral replication .

Pharmacokinetics

As a general rule, these properties play a crucial role in drug discovery and chemical safety assessment . They determine the bioavailability of a compound and its potential risks to human health and the environment

Result of Action

The inhibition of 5-LO by Canniprene leads to a decrease in the production of inflammatory eicosanoids . This results in an anti-inflammatory effect, as these eicosanoids are key players in the body’s inflammatory response . In terms of viral infections, the disruption of the SARS-CoV-2-ACE2 complex by Canniprene inhibits the replication of the virus .

Action Environment

Environmental and agronomic factors can significantly influence the chemical composition and biological activity of cannabis extracts, including Canniprene . Factors such as temperature, humidity, light intensity, and soil composition can profoundly influence the growth and development of cannabis plants . Fluctuations in these environmental conditions can lead to significant alterations in the levels of cannabinoids, terpenoids, and other bioactive compounds present in the plant . Therefore, the action, efficacy, and stability of Canniprene can be influenced by these environmental factors.

Analyse Biochimique

Biochemical Properties

Canniprene has demonstrated anti-inflammatory properties . It potently inhibits the production of inflammatory eicosanoids via the 5-lipoxygenase pathway . This inhibition occurs in a concentration-dependent manner .

Cellular Effects

Canniprene has shown potential therapeutic benefits as an antitumor agent . It has been tested for cytotoxic effects on cancer cells, with results showing cytotoxicity approaching or greater than 90% cell death for all four cancer types .

Molecular Mechanism

The molecular mechanism of Canniprene involves its interaction with the 5-lipoxygenase pathway . It acts as a potent inhibitor of 5-LO, an enzyme necessary for the inflammatory response of this pathway . The inhibition of 5-LO by Canniprene was observed in a concentration-dependent manner .

Metabolic Pathways

Canniprene is one of 29 phytoligands investigated for a possible interaction with either the SARS-CoV-2 binding site or the viral replication pathway

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Canniprene can be synthesized through the prenylation of bibenzyl compounds. The reaction typically involves the use of a prenyl donor, such as prenyl bromide, in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent such as dimethylformamide .

Industrial Production Methods: Industrial production of canniprene involves the extraction of Cannabis sativa leaves followed by purification using high-performance liquid chromatography (HPLC). Supercritical fluid extraction (SFE) and solid-phase extraction (SPE) are also employed for large-scale isolation of canniprene .

Types of Reactions:

Oxidation: Canniprene undergoes oxidation reactions to form quinones and other oxidized derivatives.

Reduction: Reduction of canniprene can yield dihydro derivatives.

Substitution: Canniprene can participate in electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

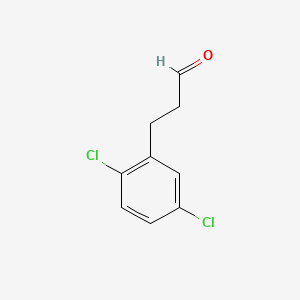

Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinones and hydroxylated derivatives.

Reduction: Dihydro canniprene.

Substitution: Halogenated canniprene derivatives.

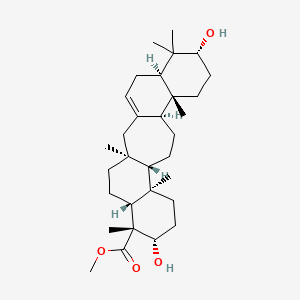

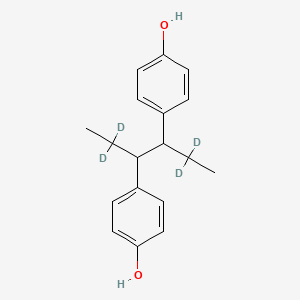

Comparaison Avec Des Composés Similaires

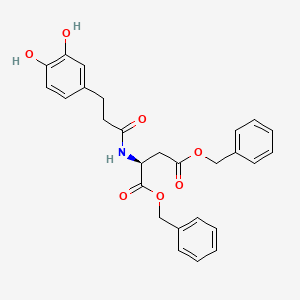

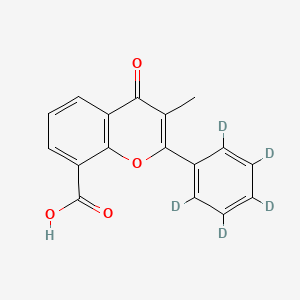

Canniprene is structurally similar to other polyphenolic compounds found in cannabis, such as cannflavin A and B. it is unique in its potent inhibition of the 5-lipoxygenase pathway, which is not as pronounced in cannflavin A and B . Other similar compounds include:

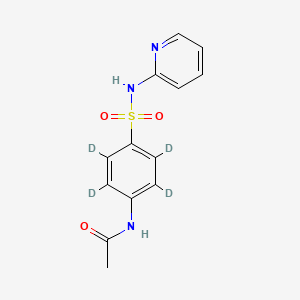

- Cannflavin A

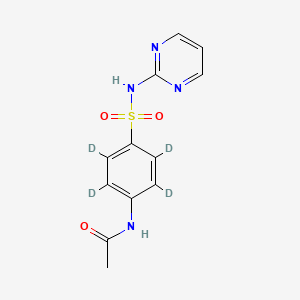

- Cannflavin B

- Methoxy Canniprene (a methoxy isoprenyl bibenzyl derivative)

Canniprene’s unique combination of anti-inflammatory and antioxidant properties, along with its potent inhibition of the 5-lipoxygenase pathway, makes it a compound of significant interest in scientific research and pharmaceutical development.

Propriétés

IUPAC Name |

3-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-6-methoxy-2-(3-methylbut-2-enyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O4/c1-14(2)5-9-19-16(8-10-20(25-4)21(19)23)7-6-15-11-17(22)13-18(12-15)24-3/h5,8,10-13,22-23H,6-7,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQFSSVGVDXEOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1O)OC)CCC2=CC(=CC(=C2)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O4 | |

| Record name | Canniprene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Canniprene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30702065 | |

| Record name | Canniprene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30702065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70677-47-3 | |

| Record name | Canniprene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070677473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Canniprene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30702065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANNIPRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95QD8NF292 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-Trifluoroacetyl-4-chloro-5-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B564596.png)

![N-[4-Chloro-3-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B564597.png)

![trisodium;(2S,3S)-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxylatomethoxyimino)-1-oxidoethylidene]amino]-4-carbamoyloxy-3-(sulfoamino)butanoate](/img/structure/B564614.png)